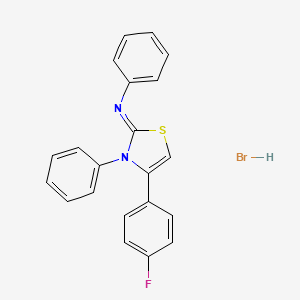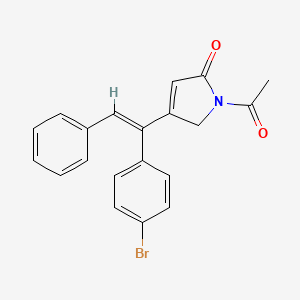
1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a pyrrole ring substituted with an acetyl group and a vinyl group bearing bromophenyl and phenyl substituents
Métodos De Preparación
The synthesis of 1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the acetyl group and the vinyl group with bromophenyl and phenyl substituents. Common reagents used in these reactions include bromobenzene, acetyl chloride, and phenylacetylene. The reaction conditions usually involve the use of catalysts such as palladium or copper and solvents like dichloromethane or toluene. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and safety.
Análisis De Reacciones Químicas
1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Addition: The vinyl group can participate in addition reactions with electrophiles, forming various addition products.
Aplicaciones Científicas De Investigación
1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one can be compared with other similar compounds, such as:
1-Acetyl-4-(1-(4-chlorophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.
1-Acetyl-4-(1-(4-fluorophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one: The presence of a fluorophenyl group can influence the compound’s properties, such as its lipophilicity and metabolic stability.
1-Acetyl-4-(1-(4-methylphenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one: The methylphenyl group may affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H16BrNO2 |
|---|---|
Peso molecular |
382.2 g/mol |
Nombre IUPAC |
1-acetyl-3-[(E)-1-(4-bromophenyl)-2-phenylethenyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H16BrNO2/c1-14(23)22-13-17(12-20(22)24)19(11-15-5-3-2-4-6-15)16-7-9-18(21)10-8-16/h2-12H,13H2,1H3/b19-11+ |
Clave InChI |
VNGMCXXQKHUHQH-YBFXNURJSA-N |
SMILES isomérico |
CC(=O)N1CC(=CC1=O)/C(=C/C2=CC=CC=C2)/C3=CC=C(C=C3)Br |
SMILES canónico |
CC(=O)N1CC(=CC1=O)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


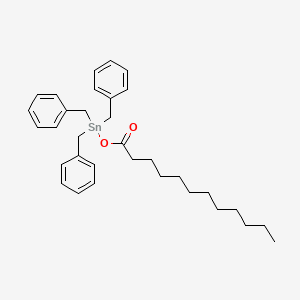
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)

![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)

![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)
![Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B15076900.png)


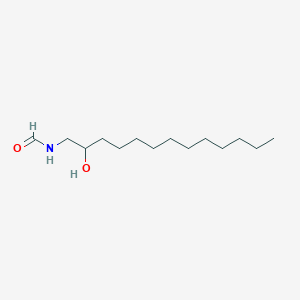
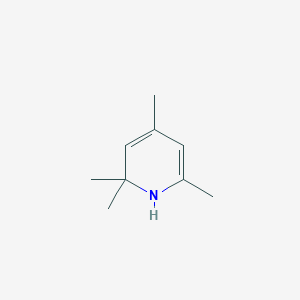
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076919.png)
